N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

Übersicht

Beschreibung

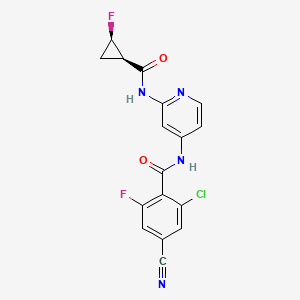

“N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide”, also known as TH-257, is a potent, type III allosteric LIM-kinase (LIMK1 & LIMK2) inhibitor . It targets LIMK1/2 DFG-out conformation in a non-ATP-competitive manner and exhibits no significant off-target activity . The empirical formula is C24H26N2O3S and the molecular weight is 422.54 .

Molecular Structure Analysis

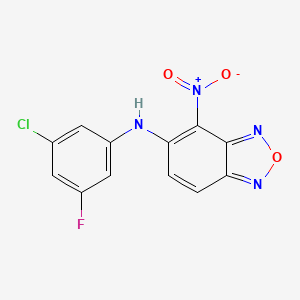

The molecular structure of “N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide” is represented by the SMILES string:O=C(C1=CC=C(C=C1)S(NC2=CC=CC=C2)(=O)=O)N(CC3=CC=CC=C3)CCCC . Physical And Chemical Properties Analysis

“N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide” is a white to beige powder . It is soluble in DMSO at 2 mg/mL and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Cancer Research: Inhibition of Metastasis

TH-257: is a potent inhibitor of LIM kinases (LIMK1 and LIMK2), which are implicated in cancer metastasis, particularly in aggressive forms of prostate and breast cancer . By inhibiting LIMK1/2, TH-257 may reduce cancer cell motility and invasiveness, offering a potential therapeutic strategy for limiting metastasis.

Neurological Disorders: Alzheimer’s Disease

Increased phosphorylation of LIMK1 has been observed in neurons within areas affected by Alzheimer’s Disease . TH-257, through its inhibition of LIMK1, could potentially play a role in modulating the pathological processes involved in Alzheimer’s and other neurodegenerative diseases.

Developmental Biology: Central Nervous System Development

TH-257’s target, LIMK1, is essential for the development of the central nervous system . Research involving TH-257 can provide insights into the molecular mechanisms governing neural development and address developmental disorders.

Reproductive Biology: Testicular Germ Cell Function

LIMK2, another target of TH-257, is important for the proper functioning of testicular germ cells . Studying TH-257’s effects on LIMK2 can advance our understanding of male fertility and related pathologies.

Cytoskeletal Dynamics: Actin Polymerization

TH-257 potently inhibits the phosphorylation of cofilin, a critical regulator of actin filament dynamics . This inhibition promotes F-actin polymerization, which is fundamental to cell morphology, motility, and division, making TH-257 a valuable tool in cytoskeletal research.

Cell Cycle Regulation: Mitotic Spindle Formation

Inhibition of LIMK by TH-257 can hyper-stabilize mitotic spindles, inducing a G2/M cell cycle block . This suggests a significant role for TH-257 in studying cell cycle regulation and mitosis.

Intellectual Disability: Fragile X Syndrome

TH-257 may contribute to research on Fragile X syndrome, as LIMK1 interacts with the long isoform of the type II bone morphogenetic protein (BMP) receptor, which is involved in the pathology of this intellectual disability .

Wirkmechanismus

Target of Action

TH-257, also known as N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide, is a potent inhibitor of LIMK1 and LIMK2 . These kinases belong to the family of cytoplasmic tyrosine-like kinases with dual specificity (serine/threonine and tyrosine) and play crucial roles in regulating the actin cytoskeleton .

Mode of Action

TH-257 is an allosteric inhibitor that targets a binding pocket induced by an αC and DFG-out conformation . It potently inhibits cofilin phosphorylation with IC50 values of 84 nM for LIMK1 and 39 nM for LIMK2 . This inhibition is highly selective, with no significant activity observed against the wider kinome at 1 μM .

Biochemical Pathways

The primary biochemical pathway affected by TH-257 is the regulation of the actin cytoskeleton. LIMK1 and LIMK2 signal downstream from Rho GTPases and are activated by phosphorylation of the activation loop by upstream kinases . The best characterized LIMK substrates are cofilin1 (non-muscle cofilin), cofilin2 (muscle cofilin), and destrin (actin depolymerizing factor, ADF). Phosphorylation of cofilin serine-3 inactivates the actin severing ability, promoting F-actin polymerization, stress fiber formation, and focal adhesion formation .

Pharmacokinetics

While TH-257 exhibits good biochemical and cellular potencies, its extremely rapid in vitro clearance renders it unsuitable as a potential in vivo tool . More research is needed to fully understand the ADME properties of TH-257 and their impact on bioavailability.

Result of Action

The molecular and cellular effects of TH-257’s action primarily involve changes in cell morphology and motility due to its regulation of the actin cytoskeleton . Inhibition of LIMK hyper-stabilizes mitotic spindles, inducing a G2/M cell cycle block, suggesting an important role for these kinases in microtubule dynamics .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCIWNGCMAKKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of TH-257 and its effect on the cellular level?

A: TH-257 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2) []. These kinases play a crucial role in regulating actin dynamics by phosphorylating and inactivating cofilin. By inhibiting LIMK1/2, TH-257 prevents cofilin phosphorylation, ultimately leading to decreased actin polymerization. This mechanism is particularly relevant in cellular processes such as proliferation and migration, making TH-257 a potential therapeutic agent for diseases like cancer and neurological disorders [].

Q2: How does TH-257 compare to other LIMK1/2 inhibitors in terms of potency and selectivity?

A: Research indicates that TH-257 exhibits superior potency and selectivity for LIMK1/2 compared to other investigated inhibitors []. Notably, a comparative assessment involving 17 LIMK1/2 inhibitors across various in vitro enzymatic and cellular assays highlighted TH-257's exceptional performance. This research identified TH-257, alongside LIJTF500025 and LIMKi3, as highly potent and selective inhibitors. Due to these favorable characteristics, these compounds hold significant promise as valuable pharmacological tools for in vitro and in vivo studies investigating LIMK function within biological systems [].

Q3: Are there specific research applications where TH-257 has proven particularly useful?

A: While research on TH-257 is ongoing, its identification as a potent and selective LIMK1/2 inhibitor makes it a valuable tool for studying the role of these kinases in various cellular processes. Given the implication of LIMK in diseases like cancer and neurological disorders [], TH-257 could facilitate the development of novel therapeutic strategies for these conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)

![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)

![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)

![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)

![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)